3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For this specific compound, no direct information is available .Chemical Reactions Analysis
The chemical reactions involving “3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide” are not documented in the available literature .Scientific Research Applications
Drug Development and HIV-1 Prevention
The interest in methylbenzenesulfonamide derivatives, including structures similar to 3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, has been increasing due to their potential as small molecular antagonists in the prevention of human HIV-1 infection. Through a series of chemical syntheses involving intermediates like 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, novel compounds have been developed. These compounds, characterized by spectroscopic methods like 1H NMR, MS, IR, and assessed for bioactivity, show promise as candidate compounds for drug development targeting HIV-1 (Cheng De-ju, 2015).
Cognitive Enhancement
Another significant area of research application for compounds structurally related to this compound is in cognitive enhancement. SB-399885, a compound with high affinity for human recombinant and native 5-HT(6) receptors, has been shown to have cognitive enhancing properties in aged rat water maze and novel object recognition models. This compound, through its potent and selective antagonistic actions, has demonstrated potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia, highlighting the broader implications of sulfonamide derivatives in enhancing cognitive functions (W. Hirst et al., 2006).
Corrosion Inhibition
Research on piperidine derivatives, including those similar in structure to this compound, has extended into the field of corrosion inhibition. Studies involving quantum chemical calculations and molecular dynamics simulations on piperidine derivatives have shown these compounds to exhibit significant adsorption and corrosion inhibition properties on the corrosion of iron. This research offers insights into the potential application of such compounds in protecting metals against corrosion, underlining their versatility and utility in industrial applications (S. Kaya et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is known that such compounds can interact with their targets through various mechanisms, such as binding to the active site, causing conformational changes, or blocking the activity of the target .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to have diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with multiple receptors, indicating a potential role in biochemical reactions .
Cellular Effects
Related compounds have shown antiviral, anti-inflammatory, and anticancer activities, suggesting that this compound may also influence cell function .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 3-chloro-4-methoxy-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide in laboratory settings . Future studies should investigate its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
The metabolic pathways involving 3-chloro-4-methoxy-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide are not currently known
Transport and Distribution
Information on how 3-chloro-4-methoxy-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is transported and distributed within cells and tissues is currently unavailable . Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-25-18-5-4-16(11-17(18)19)26(23,24)21-12-14-6-9-22(10-7-14)15-3-2-8-20-13-15/h2-5,8,11,13-14,21H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEZZLNQXCTSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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